![molecular formula C26H28N2O10 B13786491 N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride CAS No. 93964-71-7](/img/structure/B13786491.png)
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is a chemical compound with the molecular formula C26H28N2O10 and a molecular weight of 528.51 g/mol . This compound is known for its unique structure, which includes a benzyloxycarbonyl group attached to L-alanine and a succinic anhydride moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride typically involves the reaction of N-[(Benzyloxy)carbonyl]-L-alanine with succinic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride undergoes various chemical reactions, including:
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding diacid.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and N-[(Benzyloxy)carbonyl]-L-alanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the original compound with altered functional groups.
Applications De Recherche Scientifique
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride involves its reactivity with nucleophiles and electrophiles. The benzyloxycarbonyl group can protect amino acids during peptide synthesis, and the succinic anhydride moiety can react with amines to form amide bonds. These reactions are crucial in the synthesis of peptides and other biologically active molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Used as a potent inhibitor of prolidase and in the synthesis of N-(L-Prolyl)-β-alanine.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: Known for its role in inhibiting specific enzymes.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride is unique due to its dual functionality, combining the protective benzyloxycarbonyl group with the reactive succinic anhydride moiety. This combination allows for versatile applications in synthetic chemistry and biochemistry, making it a valuable compound in research and industrial processes.
Propriétés
Numéro CAS |
93964-71-7 |
|---|---|
Formule moléculaire |
C26H28N2O10 |
Poids moléculaire |
528.5 g/mol |
Nom IUPAC |
bis[(2S)-2-(phenylmethoxycarbonylamino)propanoyl] butanedioate |
InChI |
InChI=1S/C26H28N2O10/c1-17(27-25(33)35-15-19-9-5-3-6-10-19)23(31)37-21(29)13-14-22(30)38-24(32)18(2)28-26(34)36-16-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3,(H,27,33)(H,28,34)/t17-,18-/m0/s1 |
Clé InChI |
NERZRZNSKHCWMQ-ROUUACIJSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(=O)CCC(=O)OC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)OC(=O)CCC(=O)OC(=O)C(C)NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




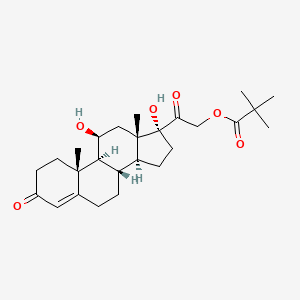

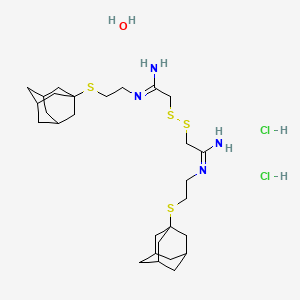

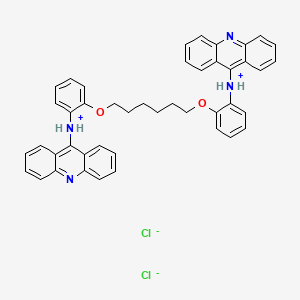
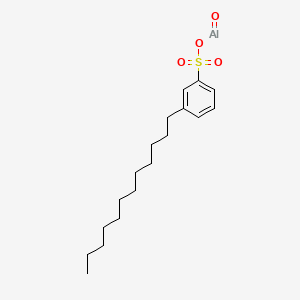

![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)

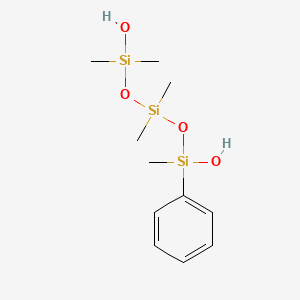
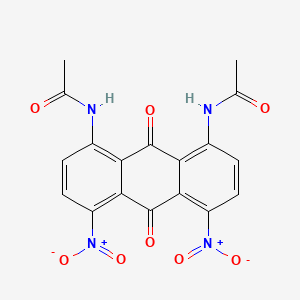
![Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-](/img/structure/B13786480.png)
